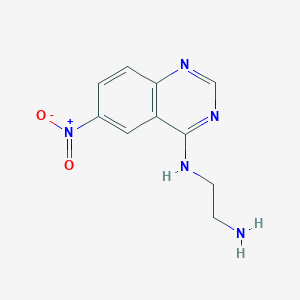
n1-(6-Nitroquinazolin-4-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(6-Nitroquinazolin-4-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C10H11N5O2. It is known for its applications in various fields, including medicinal chemistry and material science. The compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of a nitro group at the 6-position and an ethane-1,2-diamine moiety at the N1 position makes it a versatile compound for various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-Nitroquinazolin-4-yl)ethane-1,2-diamine typically involves the following steps:
Nitration: The starting material, quinazoline, undergoes nitration to introduce a nitro group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N1-(6-Nitroquinazolin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethane-1,2-diamine moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include aminoquinazoline derivatives, reduced quinazoline compounds, and various substituted quinazoline derivatives .
Wissenschaftliche Forschungsanwendungen
N1-(6-Nitroquinazolin-4-yl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential anti-inflammatory and antimicrobial agents.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1-(6-Nitroquinazolin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The ethane-1,2-diamine moiety can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-(quinolin-2-yl)ethane-1,2-diamine: Similar structure but with a quinoline core instead of quinazoline.
N1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine: Features a different aromatic system with a nitro group.
Uniqueness
N1-(6-Nitroquinazolin-4-yl)ethane-1,2-diamine is unique due to its specific substitution pattern and the presence of both a nitro group and an ethane-1,2-diamine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H11N5O2 |
|---|---|
Molekulargewicht |
233.23 g/mol |
IUPAC-Name |
N'-(6-nitroquinazolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H11N5O2/c11-3-4-12-10-8-5-7(15(16)17)1-2-9(8)13-6-14-10/h1-2,5-6H,3-4,11H2,(H,12,13,14) |
InChI-Schlüssel |
DHWRUXWBVKMXDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


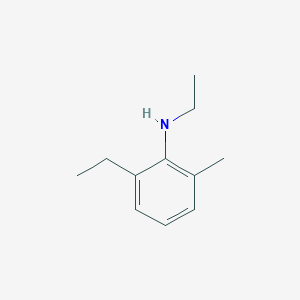
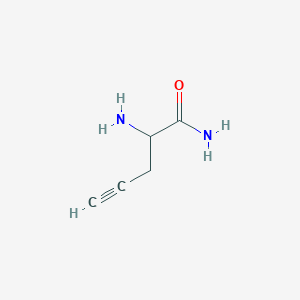

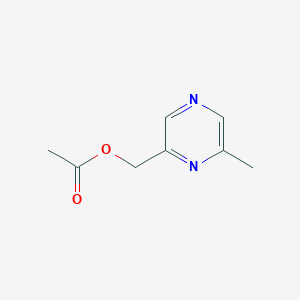
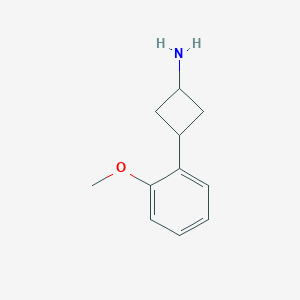
![2-Ethylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13310135.png)

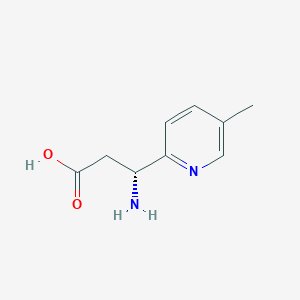
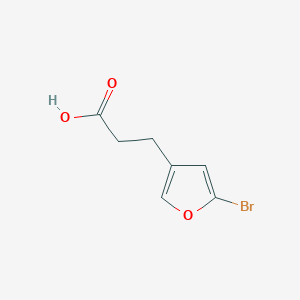
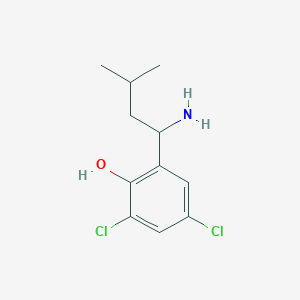
amine](/img/structure/B13310178.png)
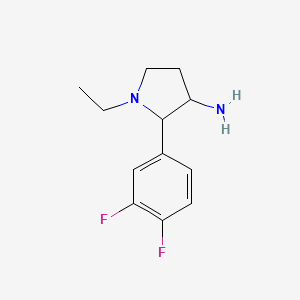
![5-chloro-6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13310197.png)
![N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide](/img/structure/B13310202.png)
